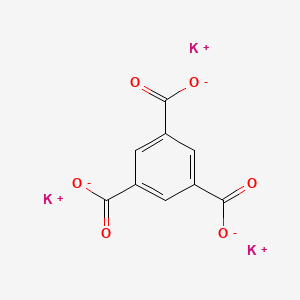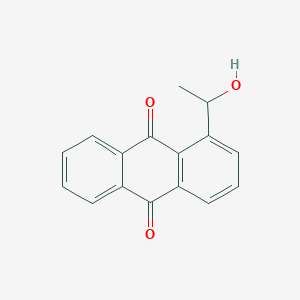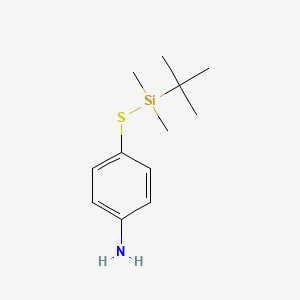
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H20F2N4O4
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenoxy Substitution: The 2,7 positions are substituted with 4-fluorophenoxy groups through nucleophilic aromatic substitution reactions.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways. These interactions are mediated by the compound’s unique structural features, including its planar aromatic core and functional groups .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: This compound has methyl groups instead of fluorine atoms, leading to different chemical and physical properties.
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione:
1,4,5,8-Tetraamino-2,7-bis(4-bromophenoxy)anthracene-9,10-dione: Bromine atoms introduce additional steric and electronic effects, influencing the compound’s behavior in chemical reactions
Eigenschaften
CAS-Nummer |
88600-61-7 |
|---|---|
Molekularformel |
C26H18F2N4O4 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-1-5-13(6-2-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-7-3-12(28)4-8-14/h1-10H,29-32H2 |
InChI-Schlüssel |
FUDMGDKMEPYJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)F)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


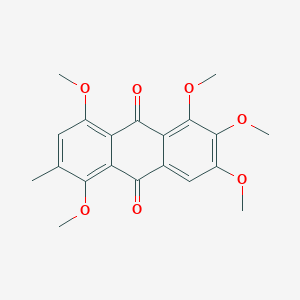

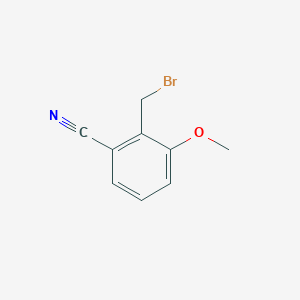
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)

![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)

![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

